molecular formula C8H8Cl2S B1448630 2,6-Dichloro-4-methylthioanisole CAS No. 1804896-96-5

2,6-Dichloro-4-methylthioanisole

Cat. No. B1448630
CAS RN: 1804896-96-5
M. Wt: 207.12 g/mol
InChI Key: GUYLCBUXGZIJJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylthioanisole consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 sulfur atom. The molecular weight of this compound is 207.12 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds like thioanisole undergo various reactions. For example, alkyllithium reagents can deprotonate thioanisole at the methyl group to afford a strong nucleophile that can be alkylated to form more complex chains and structures .

Scientific Research Applications

Kinetics and Formation Mechanisms

Chloroanisoles, including compounds like 2,6-Dichloroanisole (DCA), are known for producing earthy and musty flavors in drinking water. A study on the kinetics and mechanisms of formation of chloroanisoles during water chlorination highlights the formation of these compounds through the chlorination of anisole, demonstrating how high chlorine doses can reduce intermediate concentrations and how certain metal ions affect the formation of chloroanisoles. This understanding is crucial for optimizing water treatment processes to minimize undesirable odors and tastes (Zhang et al., 2016).

Synthetic Applications

The synthesis of 2,6-Dichloroanisole (DCA) from 2,6-dichlorophenol (DCP) using dimethyl carbonate (DMC) as a methylating agent has been optimized, achieving high yields and demonstrating a more environmentally friendly alternative to traditional toxic reagents. This process is significant for producing chloroanisoles in a more sustainable manner, with potential applications in various chemical synthesis and industrial processes (Xingquan, 2010).

Environmental and Analytical Chemistry

Research on the detection and analysis of chloroanisoles, including 2,6-dichloroanisole, in water samples using advanced analytical methods like gas chromatography and microextraction techniques, underscores the environmental significance of these compounds. Such studies are essential for monitoring water quality and assessing the impact of industrial activities on the aquatic environment (Bai et al., 2016).

Microbial Degradation Studies

Investigations into the microbial O-methylation of chlorophenols to chloroanisoles in lake water reveal the biological pathways contributing to the formation of taste and odor compounds in natural waters. Understanding these mechanisms is crucial for developing strategies to mitigate the presence of such compounds in drinking water sources (Zhang et al., 2016).

properties

IUPAC Name

1,3-dichloro-5-methyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYLCBUXGZIJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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